molecular formula C20H24N2O3S B2536551 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide CAS No. 922079-90-1

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

Cat. No. B2536551
CAS RN: 922079-90-1
M. Wt: 372.48
InChI Key: UKQAPDSYXYCTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as ETS-4 or TAK-659 and belongs to the class of kinase inhibitors.

Scientific Research Applications

Inhibition of Enzymes

Isoquinolinesulfonamides have been identified as potent inhibitors of cyclic AMP-dependent protein kinase (protein kinase A), with specific compounds showing high selectivity and low inhibition constants against this enzyme. For instance, H-89, a closely related isoquinolinesulfonamide, has been shown to inhibit protein kinase A competitively against ATP, affecting processes such as neurite outgrowth in PC12 cells, which indicates its potential application in studying neural development and neurological disorders (Chijiwa et al., 1990).

Vasodilatory Activity

Certain N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have been synthesized and found to possess vasodilatory action, evaluated in terms of increases in arterial blood flow. This suggests their potential application in cardiovascular research and therapy (Morikawa et al., 1989).

Antimicrobial Activity

Derivatives of isoquinolinesulfonamide have shown significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents. For example, a study on novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates displayed higher antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).

Interaction with Carbonic Anhydrase

Isoquinolinesulfonamides have also been studied for their interaction with human carbonic anhydrases, indicating their potential in designing selective inhibitors for therapeutically relevant isozymes, such as those associated with cancer and neurological conditions (Mader et al., 2011).

Synthesis and Characterization

Research has focused on the synthesis, characterization, and evaluation of various derivatives of isoquinolinesulfonamides for their potential therapeutic applications. This includes studies on their structure-activity relationships, providing insights into their pharmacological profiles and mechanisms of action (Alqasoumi et al., 2010).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-22-19-11-8-17(13-16(19)7-12-20(22)23)21-26(24,25)18-9-5-15(6-10-18)14(2)3/h5-6,8-11,13-14,21H,4,7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQAPDSYXYCTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

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